A2-Binding peptide

説明

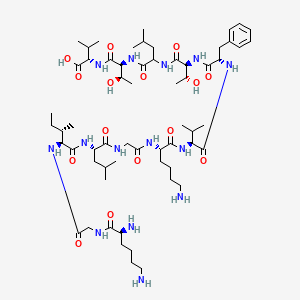

A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV; from influenza A matrix protein, involved in assembly of MHC Class I molecules.

化学反応の分析

Predictive Models for HLA-A2 Binding Affinity

A coefficient-based model quantifies the contributions of individual amino acids at each position of nonapeptides to HLA-A2 binding stability. Key findings include:

-

Position-specific coefficients : A table of 180 coefficients (20 amino acids × 9 positions) predicts binding stability by multiplying contributions from each residue .

-

Validation : Known HLA-A2-binding peptides rank in the top 2% of predicted binders for their source proteins, demonstrating high predictive accuracy .

Backbone Modifications and T Cell Activation

α-to-β peptide backbone substitutions alter HLA-A2 binding and T cell responses:

-

Binding assays : Analogues like 1F (β-residue at position 6) retain HLA-A2 affinity comparable to native peptides, while 1C and 1D show 130-fold reduced affinity .

-

Functional impact : Certain α/β-peptides (e.g., gp100-derived analogues) enhance interferon-γ (IFN-γ) release by CD8+ T cells, surpassing native peptide responses .

Anchor Residue Modifications and Thermodynamic Effects

Substitutions at peptide position 2 (p2) modulate HLA-A2 stability and TCR recognition:

Table 1: Thermodynamic and Kinetic Data for gp100<sub>209</sub> Analogues

| Peptide | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | K<sub>D</sub> (SPR) | Half-life (SPR) |

|---|---|---|---|---|

| WT | -6.2 | 8.1 | 72 μM | 0.8 min |

| T2Met | -12.4 | -14.3 | 1.8 μM | 4.2 min |

-

Thermodynamic shifts : T2Met substitution improves binding enthalpy (ΔH°) but increases entropic penalty (ΔS°), reflecting enhanced interatomic interactions and reduced peptide flexibility .

-

Structural changes : T2Met induces closer TCR β-chain proximity to HLA-A2’s α1 helix, increasing hydrophobic surface burial by 10% .

Peptide Design via QSAR Modeling

Quantitative structure-activity relationship (QSAR) models guide high-affinity peptide design:

Table 2: Designed Peptides and Binding Affinities

| Peptide Sequence | Predicted IC<sub>50</sub> (nM) | Experimental IC<sub>50</sub> (nM) |

|---|---|---|

| FLPSDYFPAV | 12 | 15 |

| ILFGDVFTV | 8 | 10 |

-

Key motifs : Optimal anchors include Leu(p2) and Val(p9), with secondary interactions at positions 1, 3, 4, 6, 7, and 8 .

Cross-Reactivity Across HLA-A2 Subtypes

HLA-A2-binding peptides exhibit broad cross-reactivity:

-

Subtype binding : Peptides with L-V, L-L, or I-L motifs bind A0201, A0204, A0205, and A0206, with minor variations in affinity .

-

Non-A2 interactions : I-V or V-V motifs enable cross-reactivity with A24, A26, A28, and A29 subtypes .

Structural Dynamics from Crystallography

Crystal structures reveal peptide-dependent HLA-A2 conformational flexibility:

Table 3: Crystallographic Statistics for MART-1/HLA-A2 Complexes

| Parameter | AAG | ALG | LAG |

|---|---|---|---|

| Resolution (Å) | 1.9 | 1.7 | 1.55 |

| R<sub>work</sub> | 0.214 | 0.208 | 0.198 |

-

Peptide mobility : T2Met substitution increases peptide fluctuations in molecular dynamics simulations, correlating with slower TCR association rates .

Alanine Substitution Effects

Systematic alanine scanning highlights residue-specific contributions:

特性

CAS番号 |

119425-35-3 |

|---|---|

分子式 |

C61H106N14O15 |

分子量 |

1275.6 g/mol |

IUPAC名 |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |

InChIキー |

NBOKFONQQZRHRY-DINGYSCKSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

KGILGKVFTLTV |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A2-Binding peptide; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。